molecular formula C8H3ClN2S B14017128 7-Chlorothieno[2,3-C]pyridine-2-carbonitrile

7-Chlorothieno[2,3-C]pyridine-2-carbonitrile

Katalognummer: B14017128
Molekulargewicht: 194.64 g/mol
InChI-Schlüssel: UUTQTVNRONPKNU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

7-Chlorothieno[2,3-C]pyridine-2-carbonitrile is a heterocyclic compound that contains a thieno[2,3-C]pyridine core with a chlorine atom at the 7th position and a cyano group at the 2nd position. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its role as an intermediate in the synthesis of various pharmaceuticals .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 7-Chlorothieno[2,3-C]pyridine-2-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-chloronicotinonitrile with thiourea in the presence of a base, followed by cyclization to form the thieno[2,3-C]pyridine ring system .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to scale up the production while maintaining the quality of the compound .

Analyse Chemischer Reaktionen

Types of Reactions

7-Chlorothieno[2,3-C]pyridine-2-carbonitrile undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted thieno[2,3-C]pyridine derivatives, sulfoxides, sulfones, thiols, and thioethers .

Wissenschaftliche Forschungsanwendungen

7-Chlorothieno[2,3-C]pyridine-2-carbonitrile has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its potential biological activity.

    Medicine: It is investigated for its potential therapeutic effects, including anticancer, antimicrobial, and anti-inflammatory activities.

    Industry: The compound is used in the development of agrochemicals and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 7-Chlorothieno[2,3-C]pyridine-2-carbonitrile involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or bind to specific receptors, disrupting key cellular pathways. For example, it has been shown to inhibit kinases involved in cancer cell proliferation, leading to apoptosis or cell cycle arrest .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Thieno[2,3-C]pyridine-2-carbonitrile: Lacks the chlorine atom at the 7th position.

    7-Bromothieno[2,3-C]pyridine-2-carbonitrile: Contains a bromine atom instead of chlorine.

    7-Methylthieno[2,3-C]pyridine-2-carbonitrile: Contains a methyl group instead of chlorine.

Uniqueness

7-Chlorothieno[2,3-C]pyridine-2-carbonitrile is unique due to the presence of the chlorine atom, which can significantly influence its reactivity and biological activity. The chlorine atom can participate in various substitution reactions, allowing for the synthesis of a wide range of derivatives with potential therapeutic applications .

Eigenschaften

Molekularformel

C8H3ClN2S

Molekulargewicht

194.64 g/mol

IUPAC-Name

7-chlorothieno[2,3-c]pyridine-2-carbonitrile

InChI

InChI=1S/C8H3ClN2S/c9-8-7-5(1-2-11-8)3-6(4-10)12-7/h1-3H

InChI-Schlüssel

UUTQTVNRONPKNU-UHFFFAOYSA-N

Kanonische SMILES

C1=CN=C(C2=C1C=C(S2)C#N)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.